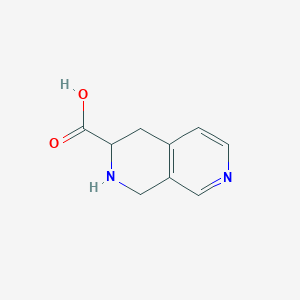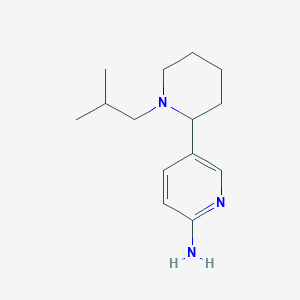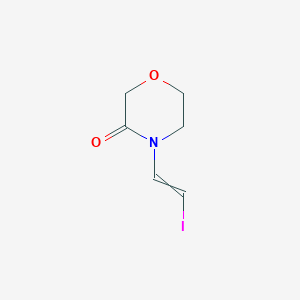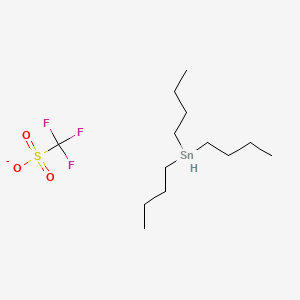
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine typically involves the formation of the pyrrole and pyridine rings followed by their coupling. Common synthetic routes may include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyridine Formation: The Hantzsch pyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The final step involves coupling the pyrrole and pyridine rings, which can be achieved through various cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole-2,5-diones, while reduction could produce piperidine derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
5-(Piperidin-2-yl)pyridine: Lacks the pyrrole ring, which may result in different pharmacological properties.
2-(1H-Pyrrol-1-yl)-5-(piperidin-2-yl)pyridine: Similar structure but without the dimethyl groups, potentially altering its steric and electronic properties.
Uniqueness
The presence of both pyrrole and pyridine rings, along with the piperidine moiety, makes 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H21N3 |
|---|---|
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C16H21N3/c1-12-6-7-13(2)19(12)16-9-8-14(11-18-16)15-5-3-4-10-17-15/h6-9,11,15,17H,3-5,10H2,1-2H3 |
Clé InChI |
NHTLKWVHUDZPPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCCN3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride](/img/structure/B11823587.png)









![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)


